molecular formula C7H13N3O2S B13315777 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine

3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13315777
M. Wt: 203.26 g/mol
InChI Key: SLGXARVTRJJDTH-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: De-methanesulfonylated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1S)-1-methanesulfonylethyl]aniline
  • 3-[(1R)-1-methanesulfonylethyl]aniline

Uniqueness

3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both the methanesulfonylethyl and methyl groups on the pyrazole ring can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

2-methyl-5-(1-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3O2S/c1-5(13(3,11)12)6-4-7(8)10(2)9-6/h4-5H,8H2,1-3H3

InChI Key

SLGXARVTRJJDTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=C1)N)C)S(=O)(=O)C

Origin of Product

United States

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